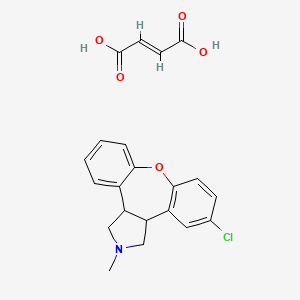
Asenapine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asenapine maleate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It belongs to the dibenzo-oxepino pyrrole class and is administered sublingually or transdermally due to its extensive first-pass metabolism when ingested orally .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Asenapine maleate is synthesized by adding one molar equivalent of an ethanolic solution of maleic acid to an ethanolic solution of asenapine. The resulting this compound can be further purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound involves the preparation of co-crystals using various co-formers such as nicotinamide, urea, succinic acid, and benzoic acid. The solvent evaporation method is commonly used to prepare these co-crystals, which enhance the solubility and bioavailability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Asenapine maleate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction and Substitution: Specific reagents and conditions for these reactions are not widely documented, but they typically involve standard organic chemistry protocols.
Major Products
The major products formed from these reactions include various metabolites that are primarily excreted via the kidneys and feces .
Aplicaciones Científicas De Investigación
Asenapine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of co-crystal formation and solubility enhancement.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Primarily used in the treatment of schizophrenia and bipolar disorder.
Industry: Utilized in the development of sublingual and transdermal drug delivery systems.
Mecanismo De Acción
Asenapine maleate exerts its effects through antagonistic activity at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), noradrenaline, and histamine receptors. This multi-receptor antagonism leads to increased dopamine and acetylcholine efflux in the brain, contributing to its antipsychotic and mood-stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds
Cariprazine: Another atypical antipsychotic used for similar indications but differs in its receptor binding profile.
Lamotrigine: Used for mood stabilization in bipolar disorder but primarily acts as an anticonvulsant.
Uniqueness
Asenapine maleate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its multi-receptor antagonism also provides a broad spectrum of therapeutic effects .
Propiedades
Fórmula molecular |
C21H20ClNO5 |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GMDCDXMAFMEDAG-WLHGVMLRSA-N |
SMILES isomérico |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1258166.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)
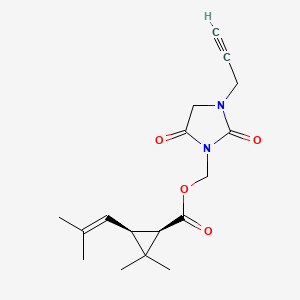
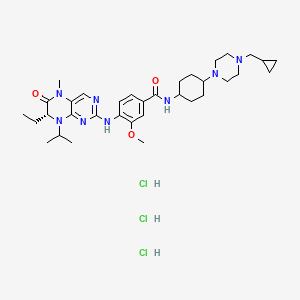
![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)
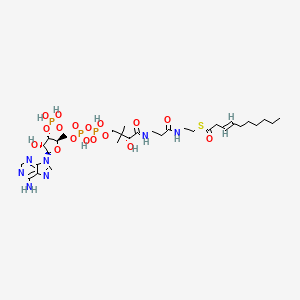
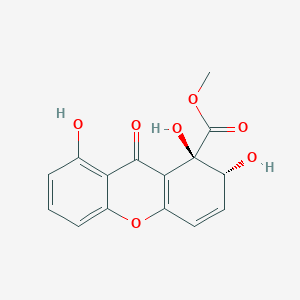

![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)
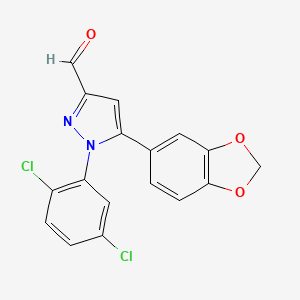
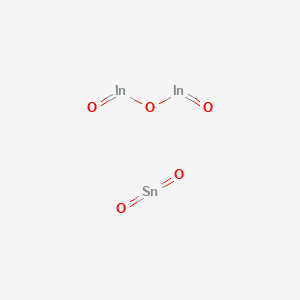

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)
![2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)
